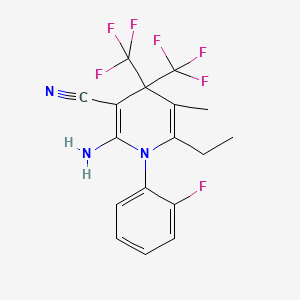
Pyridine-3-carbonitrile, 1,4-dihydro-2-amino-6-ethyl-4,4-bis(trifluoromethyl)-1-(2-fluorophenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-fluorobenzaldehyde, and ammonium acetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form the pyridine ring.
Substitution Reactions: Subsequent substitution reactions introduce the amino, ethyl, and trifluoromethyl groups into the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-cyano-4,4,5-trifluoro-1,4-dihydro-3-pyridinecarbonitrile
- 6-Ethyl-2-fluoro-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile
Uniqueness
2-Amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Propriétés
Formule moléculaire |
C17H14F7N3 |
|---|---|
Poids moléculaire |
393.30 g/mol |
Nom IUPAC |
2-amino-6-ethyl-1-(2-fluorophenyl)-5-methyl-4,4-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14F7N3/c1-3-12-9(2)15(16(19,20)21,17(22,23)24)10(8-25)14(26)27(12)13-7-5-4-6-11(13)18/h4-7H,3,26H2,1-2H3 |
Clé InChI |
QBBXMOFNQCWWKA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C(=C(N1C2=CC=CC=C2F)N)C#N)(C(F)(F)F)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol](/img/structure/B11095851.png)
![4-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]butanoate](/img/structure/B11095857.png)

![3-[(2,5-Dimethylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11095868.png)

![4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B11095887.png)
![4-methyl-N-{2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11095893.png)
![4-Nitro-N-(3-oxo-3-{2-[(E)-1-phenylmethylidene]hydrazino}propyl)-1-benzenesulfonamide](/img/structure/B11095906.png)
![2-bromo-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11095908.png)


![Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B11095929.png)
![5-amino-3-{(Z)-1-cyano-2-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11095933.png)
![4-chloro-2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11095936.png)
